2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2S/c1-20-11-10-18-8-6-14(7-9-18)12-17-16(19)13-21-15-4-2-3-5-15/h14-15H,2-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZZPTKLFOYGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)CSC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of 1-(2-methoxyethyl)piperidine with appropriate reagents under controlled conditions.
Thioether Formation: The cyclopentylthio group is introduced through a nucleophilic substitution reaction, where a cyclopentylthiol reacts with an appropriate electrophile.
Acetamide Formation: The final step involves the acylation of the piperidine intermediate with an acylating agent to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biology: The compound can be used in studies to understand its effects on biological systems, including its interaction with specific receptors or enzymes.
Industry: It may find applications in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and acetamide moiety may play crucial roles in binding to these targets, modulating their activity, and exerting biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
The 1-(2-methoxyethyl)piperidin-4-yl group distinguishes this compound from analogs with simpler alkyl or aryl substitutions. For example:
- 1-(2-Methoxyethyl)piperidin-4-yl : The methoxyethyl side chain introduces an ether oxygen, enhancing hydrogen-bonding capacity and solubility compared to pure alkyl chains. This modification is critical in compounds like Rilapladib (goxalapladib), where the same group contributes to high potency (IC50 = 0.23 nM) against lipoprotein-associated phospholipase A2 (Lp-PLA2) .
- 1-(2-Phenylethyl)piperidin-4-yl : Found in 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (CAS 101345-67-9), this substitution increases aromaticity, which may favor π-π interactions in receptor binding but reduce metabolic stability .
Thioether Group Modifications
The cyclopentylthio group contrasts with other thioether substituents in similar acetamides:
- Benzylthio or Fluorinated Benzylthio : Present in Rilapladib, these groups confer rigidity and electronic effects (e.g., fluorine atoms enhance binding selectivity via electrostatic interactions) .
- Pyrimidinylthio : Seen in 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, this heterocyclic thioether may engage in additional hydrogen bonding or π-stacking .
Physicochemical Properties
Research Implications and Design Considerations
The target compound’s structure reflects strategic optimization:
- Solubility vs. Permeability : The 2-methoxyethyl group addresses solubility limitations of alkyl-piperidines, while the cyclopentylthio balances hydrophobicity for membrane penetration .
- Enzyme Selectivity : The cyclopentylthio’s bulkiness may reduce off-target effects compared to smaller thioethers (e.g., methylthio) or overly rigid aromatic groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
